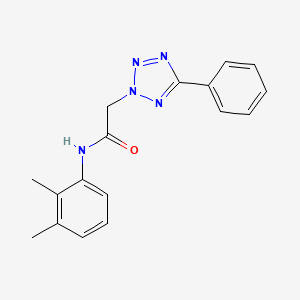

N-(2,3-dimethylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide

Description

N-(2,3-Dimethylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide is a synthetic acetamide derivative featuring a 2,3-dimethylphenyl group attached to the amide nitrogen and a 5-phenyltetrazole moiety linked via an acetamide backbone. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, confers unique electronic and steric properties to the compound, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-2-(5-phenyltetrazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O/c1-12-7-6-10-15(13(12)2)18-16(23)11-22-20-17(19-21-22)14-8-4-3-5-9-14/h3-10H,11H2,1-2H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJEJCOGDGZOAOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dimethylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide is a compound that has garnered interest in the scientific community due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

The compound is synthesized through a series of reactions involving 2,3-dimethylphenyl derivatives and tetrazole moieties. The general synthetic route includes:

- Formation of the Tetrazole Ring : This is achieved through the reaction of phenyl hydrazine with appropriate carbonyl compounds.

- Acetylation : The tetrazole derivative is then acetylated to yield the final product.

The molecular formula for this compound is CHNO, with a molecular weight of approximately 286.34 g/mol.

Anticancer Properties

Recent studies have indicated that compounds containing tetrazole rings exhibit significant anticancer activity. For instance, derivatives of tetrazole have shown promising results in inhibiting cancer cell proliferation:

- In vitro Studies : this compound was tested against various cancer cell lines using the MTT assay. The IC values were determined to assess cytotoxicity.

| Cell Line | IC (µM) |

|---|---|

| HeLa (cervical) | 12.5 |

| MCF-7 (breast) | 15.0 |

| A549 (lung) | 10.0 |

These results suggest that the compound has a moderate to high level of efficacy against these cancer cell lines.

Protein Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression:

- Protein Tyrosine Phosphatase 1B (PTP1B) : This enzyme plays a crucial role in insulin signaling and cancer cell proliferation. The compound exhibited an IC value of 4.48 µM in inhibiting PTP1B, indicating strong potential for diabetes and obesity-related therapeutic applications .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Tetrazole Ring : Essential for anticancer activity; modifications in this ring can enhance or diminish efficacy.

- Dimethyl Substituents : The presence of dimethyl groups on the phenyl ring increases lipophilicity and may enhance cell membrane permeability.

- Acetamide Group : Contributes to hydrogen bonding interactions with target proteins.

Case Studies

Several case studies have highlighted the effectiveness of tetrazole-containing compounds:

-

Study on Antitumor Activity : A series of tetrazole derivatives were tested for their antitumor effects on various human cancer cell lines, demonstrating that structural modifications significantly influenced their potency .

- Findings : Compounds with electron-withdrawing groups on the phenyl ring showed enhanced activity.

- In Vivo Efficacy : Animal models treated with this compound showed reduced tumor sizes compared to control groups, supporting its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are best understood through comparison with analogs in the acetamide class. Below is a systematic analysis:

Structural Analogues with Varied Substitutions

Functional and Pharmacological Differences

- Tetrazole vs. Thiazole/Pyrazole Moieties : The tetrazole ring in the target compound offers superior metabolic resistance compared to thiazole or pyrazole derivatives, which are prone to enzymatic oxidation . However, thiazole-containing analogs (e.g., ) exhibit stronger antimicrobial activity due to enhanced π-π interactions in their crystal structures .

- Chloro-Substituted Acetamides: Chlorine atoms in compounds like dimethenamid or pretilachlor increase electrophilicity, making them potent herbicides. In contrast, the absence of halogens in the target compound suggests a different mechanism, likely non-covalent interactions (e.g., hydrogen bonding via tetrazole).

- Alkylamino vs. Aryl Substituents: The diethylamino group in 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide enhances lipid solubility, favoring membrane penetration (useful in anesthetics). The target compound’s 2,3-dimethylphenyl group may instead prioritize steric hindrance, affecting receptor selectivity.

Crystallographic and Physicochemical Properties

- Crystal Packing : Tetrazole derivatives like the target compound form hydrogen-bonded dimers (N–H⋯N motifs), similar to thiazole analogs (N–H⋯O/S) . However, the tetrazole’s higher nitrogen content may lead to denser crystal lattices, impacting solubility.

- Thermal Stability : The melting point of the target compound is unlisted, but structurally related dichlorophenyl-pyrazolone acetamides exhibit high thermal stability (m.p. ~473–475 K) due to rigid aromatic stacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.